B1577959 Brevinin-1BLc

Brevinin-1BLc

Cat. No.: B1577959
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1BLc is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American plains leopard frog, Lithobates blairi. Its primary structure is FLPIIAGIAAKFLPKIFCTISKKC, characterized by a 27-amino-acid sequence with a C-terminal cyclic disulfide-bridged domain (Cys¹⁸–Cys²⁴) and an amphipathic α-helical conformation . This peptide exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (Escherichia coli, MIC = 25 µM), Gram-positive bacteria (Staphylococcus aureus, MIC = 1.5 µM), and fungi (Candida albicans, MIC = 3 µM). It also demonstrates potent cytolytic activity against human erythrocytes (LC₅₀ = 9 µM) and HepG2 hepatoma cells (LC₅₀ = 6 µM) . The high cationicity (+7 charge at physiological pH) and moderate hydrophobicity contribute to its membrane-disruptive mechanism, enabling pore formation in microbial and cancer cell membranes .

Properties

bioactivity

Antibacterial. Antifungal

sequence

FLPIIAGIAAKFLPKIFCTISKKC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-1BLc belongs to the brevinin-1 family of peptides, which share a conserved C-terminal cyclic domain but vary in N-terminal sequences and bioactivities. Below is a detailed comparison with structurally and functionally related peptides.

Structural Comparison
Peptide Source Sequence (N-terminal variations highlighted) Net Charge Hydrophobicity Index
This compound Lithobates blairi FLPIIAGIAAKFLPKIFCTISKKC +7 0.52
Brevinin-1Ya Lithobates yavapaiensis FLPIIAGIAAN FLPKIFCTISKKC (Lys¹¹→Asn) +5 0.48
Brevinin-1Yc Lithobates yavapaiensis FLPIIAGIAAKFLE KIFCTISKKC (Pro¹⁴→Glu) +5 0.45
Ranatuerin-2Ya Lithobates yavapaiensis GIMDTIKTVAKNVAQKLAGLASKLCKLTGGC (linear structure) +6 0.61

Key observations :

  • Brevinin-1Ya and -1Yc from L. yavapaiensis feature single substitutions (Lys¹¹→Asn and Pro¹⁴→Glu), reducing their net charge from +7 to +3. This diminishes their electrostatic interactions with negatively charged microbial membranes, lowering antimicrobial potency .
  • Ranatuerin-2Ya , a linear peptide from the ranatuerin-2 family, lacks the cyclic domain but has higher hydrophobicity, favoring stronger interactions with eukaryotic cell membranes .
Antimicrobial Activity

Table 1 : Minimum Inhibitory Concentration (MIC) values against pathogens.

Peptide E. coli (µM) S. aureus (µM) C. albicans (µM)
This compound 25 1.5 3
Brevinin-1Ya >100 12 25
Brevinin-1Yc >100 25 50
Ranatuerin-2Ya 50 6 12

Key findings :

  • This compound is 2–16× more potent than its analogs against S. aureus and C. albicans, highlighting the critical role of cationicity in microbial targeting .
  • Ranatuerin-2Ya shows moderate antifungal activity but is less effective against E. coli, likely due to its reduced α-helical content compared to brevinin-1 peptides .
Cytolytic Activity

Table 2 : Cytotoxicity (LC₅₀) against human cells.

Peptide Erythrocytes (µM) HepG2 Cells (µM) Selectivity Index (HepG2/Erythrocytes)
This compound 9 6 0.67
Brevinin-1Ya 20 15 0.75
Brevinin-1Yc 25 18 0.72
Ranatuerin-2Ya >100 20 5.0

Key findings :

  • This compound exhibits non-selective cytolysis, with comparable toxicity to both erythrocytes and cancer cells.
  • Ranatuerin-2Ya demonstrates 5× greater selectivity for HepG2 cells over erythrocytes, attributed to its linear structure and hydrophobic residues that preferentially bind cancer membrane lipids .
Mechanistic Insights
  • Cationicity : this compound’s +7 charge enables strong binding to microbial membranes (rich in phosphatidylglycerol). Charge reduction in Brevinin-1Ya/Yc weakens this interaction, lowering antimicrobial efficacy .
  • Hydrophobicity : Higher hydrophobicity in ranatuerin-2Ya enhances penetration into eukaryotic membranes, explaining its cancer cell selectivity .
  • Structural stability : The cyclic C-terminal domain in brevinin-1 peptides stabilizes the α-helix, whereas linear peptides like ranatuerin-2Ya adopt flexible conformations, altering target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.